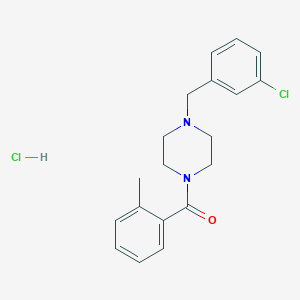![molecular formula C18H24F2N2O3S B6047470 7-(2,3-difluorobenzyl)-2-(isopropylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6047470.png)
7-(2,3-difluorobenzyl)-2-(isopropylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,3-difluorobenzyl)-2-(isopropylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
The mechanism of action of 7-(2,3-difluorobenzyl)-2-(isopropylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It is also believed to inhibit the replication of hepatitis B virus by interfering with the viral DNA polymerase.
Biochemical and Physiological Effects:
7-(2,3-difluorobenzyl)-2-(isopropylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the replication of hepatitis B virus. In addition, it has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-(2,3-difluorobenzyl)-2-(isopropylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potent antitumor and antiviral activity. This makes it a valuable tool for studying cancer and viral infections. However, one of the limitations of using this compound is its toxicity. It has been shown to have toxic effects on normal cells, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 7-(2,3-difluorobenzyl)-2-(isopropylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to study its potential applications in other fields, such as agriculture and materials science. Another direction is to study its mechanism of action in more detail, in order to develop more potent and selective compounds. Finally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans, in order to develop potential therapeutic agents.
Métodos De Síntesis
The synthesis of 7-(2,3-difluorobenzyl)-2-(isopropylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been achieved using different methods. One of the most commonly used methods involves the reaction of 2-(isopropylsulfonyl)pyrrolidine with 2,3-difluorobenzyl bromide in the presence of a base. The reaction mixture is then heated to yield the desired compound. Other methods involve the use of different starting materials and reagents, but all result in the formation of the same compound.
Aplicaciones Científicas De Investigación
7-(2,3-difluorobenzyl)-2-(isopropylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have potent antitumor activity against various cancer cell lines. It has also been shown to have antiviral activity against hepatitis B virus.
Propiedades
IUPAC Name |
7-[(2,3-difluorophenyl)methyl]-2-propan-2-ylsulfonyl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O3S/c1-13(2)26(24,25)22-10-8-18(12-22)7-4-9-21(17(18)23)11-14-5-3-6-15(19)16(14)20/h3,5-6,13H,4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBKCDZUOFJTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC2(C1)CCCN(C2=O)CC3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-Difluorobenzyl)-2-(isopropylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B6047391.png)
![N~1~-2-biphenylyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6047408.png)
![7-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6047414.png)
![{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B6047415.png)
![[4-(4-isopropylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6047422.png)


![ethyl 5-ethyl-2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B6047456.png)
![4-(4-ethoxybenzyl)-3-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]-2-piperazinone](/img/structure/B6047458.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6047472.png)
![N-(4-chlorophenyl)-2-[(3,4-dimethylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6047480.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6047487.png)
![5-chloro-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-methoxybenzamide](/img/structure/B6047491.png)